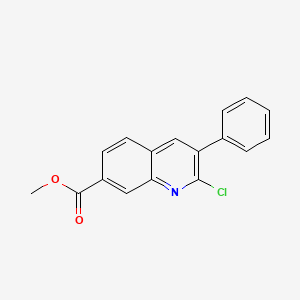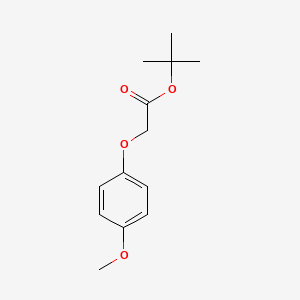
2-Azainosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azainosine is a heterocyclic compound that belongs to the class of purine nucleosides. It is structurally similar to inosine but contains a nitrogen atom in place of a carbon atom in the purine ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azainosine typically involves the construction of the purine ring followed by the introduction of the ribose moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the purine ring, followed by glycosylation to attach the ribose sugar.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Azainosine undergoes various chemical reactions, including:
Oxidation: Conversion to oxo derivatives using oxidizing agents.
Reduction: Reduction of the purine ring to form dihydro derivatives.
Substitution: Nucleophilic substitution reactions at the nitrogen or carbon atoms in the purine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxo derivatives
- Dihydro derivatives
- Substituted purine nucleosides
Scientific Research Applications
2-Azainosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Azainosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act as an inhibitor of specific enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA replication. The molecular targets and pathways involved include purine metabolism enzymes and nucleic acid polymerases.
Comparison with Similar Compounds
- Inosine
- 2-Amino-Adenosine
- 2-Aza-2’-Deoxyinosine
Comparison: 2-Azainosine is unique due to the presence of a nitrogen atom in the purine ring, which alters its chemical reactivity and biological activity compared to inosine and other similar compounds. This modification can enhance its binding affinity to certain enzymes and receptors, making it a valuable tool in biochemical research.
Properties
Molecular Formula |
C9H11N5O5 |
|---|---|
Molecular Weight |
269.21 g/mol |
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-imidazo[4,5-d]triazin-4-one |
InChI |
InChI=1S/C9H11N5O5/c15-1-3-5(16)6(17)9(19-3)14-2-10-4-7(14)11-13-12-8(4)18/h2-3,5-6,9,15-17H,1H2,(H,11,12,18)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
LSMBOEFDMAIXTM-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=NNC2=O |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


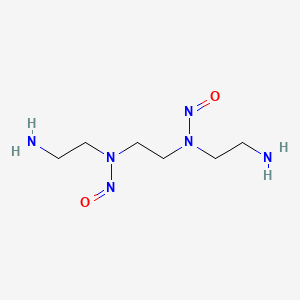
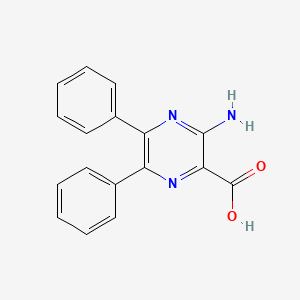
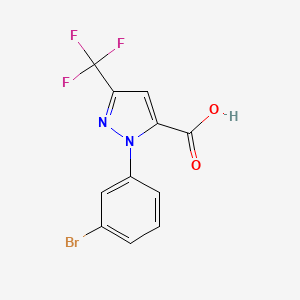

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)
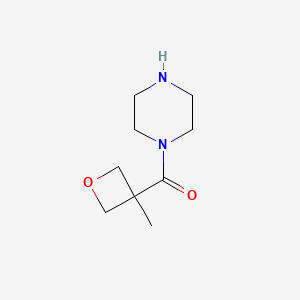
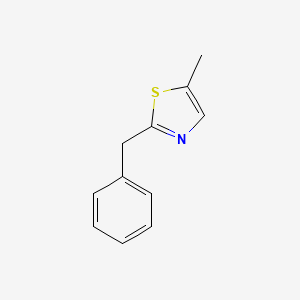
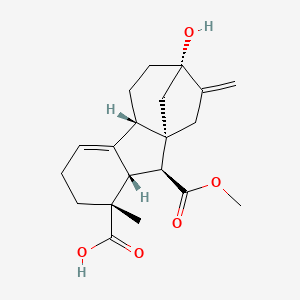
![2-(6-(Trifluoromethyl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13863785.png)
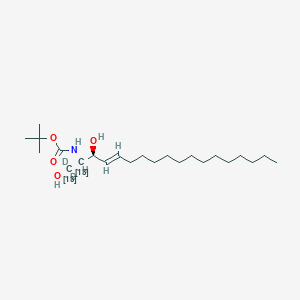
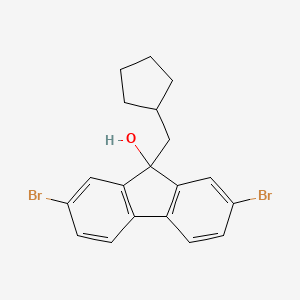
![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)
